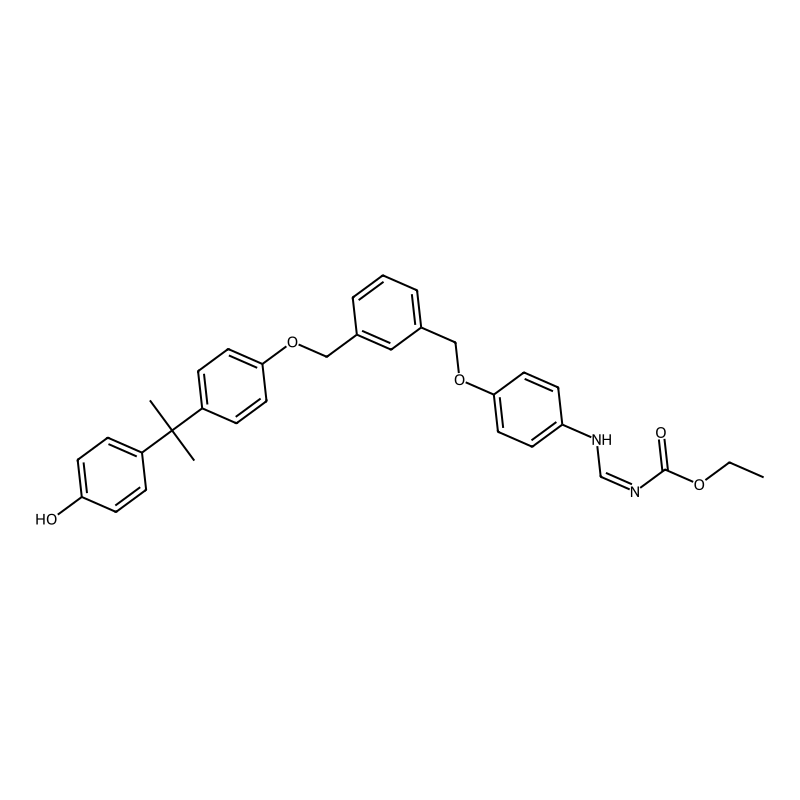

ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Current Information:

Due to the absence of information in scientific databases like PubChem [], SciFinder [], and Google Scholar, it is difficult to determine its specific research applications.

Possibilities for future research:

The structure of the molecule suggests some potential areas for future research. The presence of functional groups like aniline and carbamate suggest it could be investigated for:

- Pharmacological activity: The molecule might be explored for potential medicinal properties, but further research would be needed to determine its specific effects.

- Material science applications: The aromatic rings and linker groups could be of interest for research in polymer chemistry or material design.

Ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate, commonly referred to as Amelubant, is a synthetic compound with the molecular formula and a molecular weight of 538.6 g/mol. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that contribute to its biological activity and potential therapeutic applications. The IUPAC name reflects its intricate composition, highlighting the presence of an ethyl carbamate moiety and various phenolic components.

Amelubant primarily undergoes hydrolysis and metabolic transformations. As a prodrug, it is metabolized by ubiquitous esterases into active metabolites such as BIIL 260 and BIIL 315.14, which interact with Leukotriene B4 receptors. The primary reaction involves the cleavage of the carbamate bond, releasing the active components that exert biological effects.

Key Reactions:- Hydrolysis: Reaction with water leading to the formation of active metabolites.

- Metabolic Conversion: Transformation by esterases into biologically active forms.

Amelubant acts as a long-acting oral antagonist of the Leukotriene B4 receptor, which plays a critical role in mediating inflammatory responses. By inhibiting these receptors, Amelubant reduces the chemotactic response of immune cells, thereby mitigating inflammation and potentially providing therapeutic benefits in conditions characterized by excessive leukotriene activity, such as asthma and other inflammatory diseases.

Mechanism of Action:- Receptor Antagonism: Blocks Leukotriene B4 from binding to its receptors (BLT1 and BLT2), leading to reduced immune cell recruitment and inflammation.

The synthesis of Amelubant involves several key steps:

- Formation of Carbamate Derivative: The initial step typically involves reacting 4-hydroxyphenyl-1-methylethyl phenoxy methyl phenyl methoxy phenyl iminomethyl with ethyl carbamate.

- Purification: Post-synthesis purification methods are employed to isolate the desired compound from by-products.

- Quality Control: Ensuring that the final product meets purity standards (commonly around 95%) for research applications.

Amelubant is primarily investigated for its potential use in treating inflammatory conditions due to its action on leukotriene receptors. Its applications include:

- Anti-inflammatory Treatments: Targeting diseases such as asthma, where leukotrienes play a significant role in pathophysiology.

- Research Tool: Used in laboratory settings to study leukotriene signaling pathways and their implications in various diseases.

Studies on Amelubant's interactions focus on its pharmacokinetics and pharmacodynamics, particularly how it interacts with leukotriene receptors. The compound's ability to modulate immune responses makes it a candidate for further exploration in clinical settings.

Notable Interactions:- Leukotriene B4 Receptors: Direct interaction with these G-protein coupled receptors is crucial for its mechanism of action.

- Metabolite Interactions: The metabolites generated from Amelubant also play significant roles in mediating its effects.

Amelubant shares structural similarities with other compounds that target leukotriene pathways or exhibit anti-inflammatory properties. Here are some notable comparisons:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Zafirlukast | Moderate | Leukotriene receptor antagonist | Oral bioavailability |

| Montelukast | Moderate | Selective leukotriene receptor antagonist | Widely used for asthma management |

| BIIL 284 | High | Long-acting leukotriene receptor antagonist | Directly derived from Amelubant |

Unique Features of Amelubant:- Complex multi-aromatic structure.

- Prodrug status allowing for metabolic activation.

- Specific targeting of Leukotriene B4 receptors, potentially offering advantages in treating specific inflammatory conditions compared to other antagonists.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Dates

2: Konstan MW, Döring G, Heltshe SL, Lands LC, Hilliard KA, Koker P, Bhattacharya S, Staab A, Hamilton A; Investigators and Coordinators of BI Trial 543.45.. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis. J Cyst Fibros. 2014 Mar;13(2):148-55. doi: 10.1016/j.jcf.2013.12.009. PubMed PMID: 24440167; PubMed Central PMCID: PMC4755340.

3: Bitencourt CS, Bessi VL, Huynh DN, Ménard L, Lefebvre JS, Lévesque T, Hamdan L, Sohouhenou F, Faccioli LH, Borgeat P, Marleau S. Cooperative role of endogenous leucotrienes and platelet-activating factor in ischaemia-reperfusion-mediated tissue injury. J Cell Mol Med. 2013 Dec;17(12):1554-65. doi: 10.1111/jcmm.12118. PubMed PMID: 24373549; PubMed Central PMCID: PMC3914641.

4: Döring G, Bragonzi A, Paroni M, Aktürk FF, Cigana C, Schmidt A, Gilpin D, Heyder S, Born T, Smaczny C, Kohlhäufl M, Wagner TO, Loebinger MR, Bilton D, Tunney MM, Elborn JS, Pier GB, Konstan MW, Ulrich M. BIIL 284 reduces neutrophil numbers but increases P. aeruginosa bacteremia and inflammation in mouse lungs. J Cyst Fibros. 2014 Mar;13(2):156-63. doi: 10.1016/j.jcf.2013.10.007. PubMed PMID: 24183915; PubMed Central PMCID: PMC4163938.

5: Hlawaty H, Jacob MP, Louedec L, Letourneur D, Brink C, Michel JB, Feldman L, Bäck M. Leukotriene receptor antagonism and the prevention of extracellular matrix degradation during atherosclerosis and in-stent stenosis. Arterioscler Thromb Vasc Biol. 2009 Apr;29(4):518-24. doi: 10.1161/ATVBAHA.108.181750. PubMed PMID: 19164806.

6: Díaz-González F, Alten RH, Bensen WG, Brown JP, Sibley JT, Dougados M, Bombardieri S, Durez P, Ortiz P, de-Miquel G, Staab A, Sigmund R, Salin L, Leledy C, Polmar SH. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis. Ann Rheum Dis. 2007 May;66(5):628-32. PubMed PMID: 17170051; PubMed Central PMCID: PMC1954613.

7: Schmitt-Grohé S, Zielen S. Leukotriene receptor antagonists in children with cystic fibrosis lung disease : anti-inflammatory and clinical effects. Paediatr Drugs. 2005;7(6):353-63. Review. PubMed PMID: 16356023.

8: Bäck M, Bu DX, Bränström R, Sheikine Y, Yan ZQ, Hansson GK. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia. Proc Natl Acad Sci U S A. 2005 Nov 29;102(48):17501-6. PubMed PMID: 16293697; PubMed Central PMCID: PMC1297663.

9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jan-Feb;27(1):49-77. PubMed PMID: 15834459.

10: Alten R, Gromnica-Ihle E, Pohl C, Emmerich J, Steffgen J, Roscher R, Sigmund R, Schmolke B, Steinmann G. Inhibition of leukotriene B4-induced CD11B/CD18 (Mac-1) expression by BIIL 284, a new long acting LTB4 receptor antagonist, in patients with rheumatoid arthritis. Ann Rheum Dis. 2004 Feb;63(2):170-6. PubMed PMID: 14722206; PubMed Central PMCID: PMC1754875.

11: Birke FW, Meade CJ, Anderskewitz R, Speck GA, Jennewein HM. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist. J Pharmacol Exp Ther. 2001 Apr;297(1):458-66. PubMed PMID: 11259574.